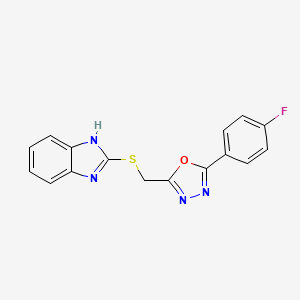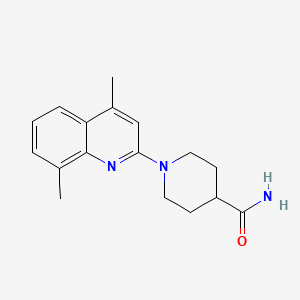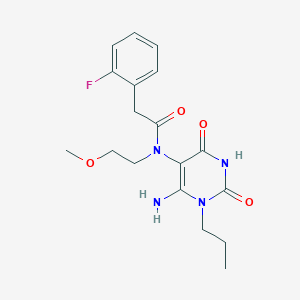
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. In
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity levels in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health.
实验室实验的优点和局限性
One of the main advantages of using 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in lab experiments is its high purity and yield. Additionally, it has shown promising results in various scientific fields, making it a potential candidate for developing new drugs, pesticides, and materials.
However, one of the limitations of using this chemical compound in lab experiments is its relatively high cost compared to other compounds with similar properties.
未来方向
There are several future directions for the study of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. Some of these include:
- Further studies to determine its long-term effects on human health
- Development of new drugs and pesticides based on this chemical compound
- Study of its potential use in organic electronics
- Investigation of its mechanism of action in cancer cells, bacteria, and fungi
- Development of new synthesis methods to increase yield and reduce cost.
In conclusion, this compound is a chemical compound with significant potential in various scientific fields. Its high purity and yield, along with its promising results in studies, make it a potential candidate for developing new drugs, pesticides, and materials. However, further studies are needed to determine its long-term effects on human health and to develop new synthesis methods to reduce cost.
合成方法
The synthesis of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can be achieved through a multistep reaction involving the condensation of 2-mercaptobenzimidazole with 4-fluorobenzaldehyde, followed by cyclization with hydrazine hydrate and subsequent oxidation with hydrogen peroxide. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.
科学研究应用
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In medicine, this chemical compound has shown promising results as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
In agriculture, this compound has been shown to possess herbicidal and insecticidal properties, making it a potential candidate for developing new pesticides.
In material sciences, this chemical compound has been studied for its potential use in organic electronics due to its high electron mobility and stability.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS/c17-11-7-5-10(6-8-11)15-21-20-14(22-15)9-23-16-18-12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNZEZSSYNHVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)

![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)
![1-[5-[4-(4-fluoroanilino)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7532974.png)
![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)
